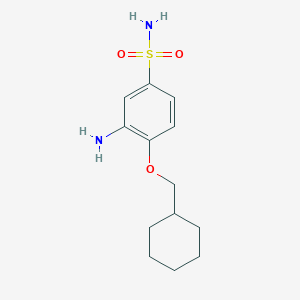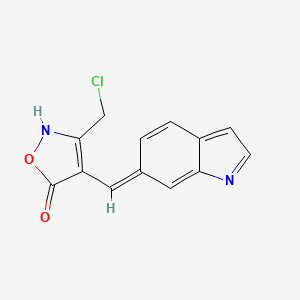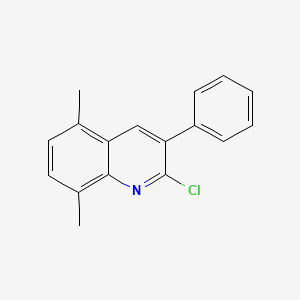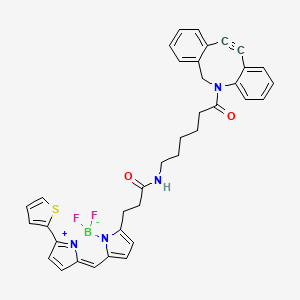![molecular formula C13H12ClNO3S B15339802 3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)
3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 4’-position, and a sulfonamide group at the 4-position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction. For example, methyl 2-bromo-6-iodobenzoate can be treated with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran to afford the desired biphenyl derivative .
-
Introduction of the Chloro Group: : The chloro group can be introduced via electrophilic aromatic substitution using appropriate chlorinating agents under controlled conditions .
-
Sulfonamide Formation: : The sulfonamide group can be introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-4’-hydroxy-[1,1’-biphenyl]-4-sulfonamide.
Reduction: Formation of 3-chloro-4’-methoxy-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-4’-methoxy-[1,1’-biphenyl]
- 3-Bromo-4’-methoxy-[1,1’-biphenyl]
- 4-Methoxy-[1,1’-biphenyl]-4-sulfonamide
Uniqueness
3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, methoxy, and sulfonamide groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H12ClNO3S |
|---|---|
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
2-chloro-4-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-11-5-2-9(3-6-11)10-4-7-13(12(14)8-10)19(15,16)17/h2-8H,1H3,(H2,15,16,17) |
Clé InChI |
CPYMRMBOGUAHGL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)

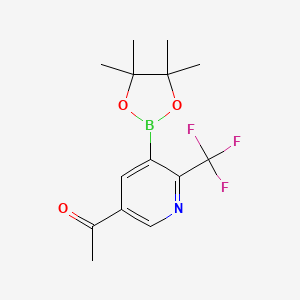


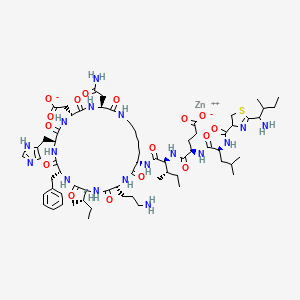
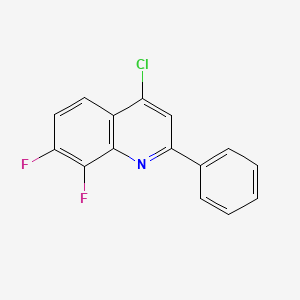
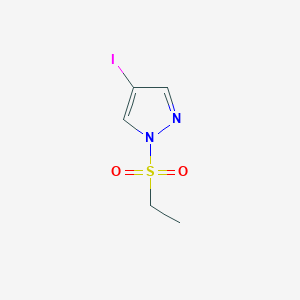
![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
